![molecular formula C28H16N2O2 B14320078 2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) CAS No. 106184-50-3](/img/structure/B14320078.png)
2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of naphthalene and phenylene groups in its structure contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . This method is advantageous due to its efficiency and the ability to produce a variety of naphthoxazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, copper nitrate has been used as a catalyst in the synthesis of related compounds, which could be adapted for industrial production .
化学反应分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoxazole-related bioactive molecules, while substitution reactions can introduce functional groups that enhance the compound’s properties .
科学研究应用
2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development.
Medicine: Some derivatives exhibit pharmacological activities, making them candidates for therapeutic agents.
作用机制
The mechanism by which 2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, the presence of the oxazole ring can facilitate binding to biological targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
2,2’-(1,3-Phenylene)bis(2-oxazoline): This compound has a similar oxazole structure but with different substitution patterns.
2H-Naphtho[1,2-d]triazole-5-sulfonic acid: Another heterocyclic compound with a naphthalene ring, but with different functional groups and properties.
Uniqueness
2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
106184-50-3 |
|---|---|
分子式 |
C28H16N2O2 |
分子量 |
412.4 g/mol |
IUPAC 名称 |
2-(4-benzo[g][1,3]benzoxazol-2-ylphenyl)benzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C28H16N2O2/c1-3-7-21-17(5-1)13-15-23-25(21)31-27(29-23)19-9-11-20(12-10-19)28-30-24-16-14-18-6-2-4-8-22(18)26(24)32-28/h1-16H |
InChI 键 |
AIUWYCZCLJOKEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=N3)C4=CC=C(C=C4)C5=NC6=C(O5)C7=CC=CC=C7C=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


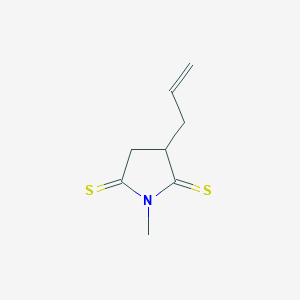
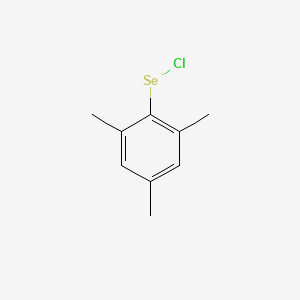
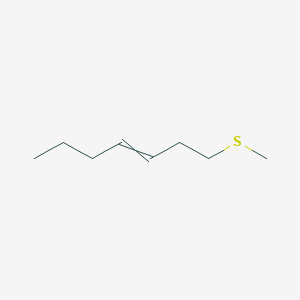
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
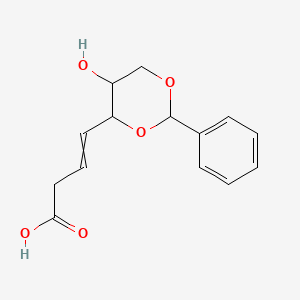
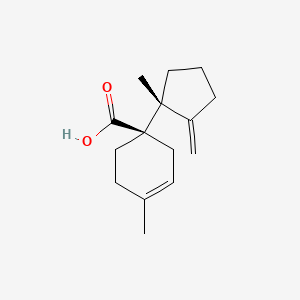
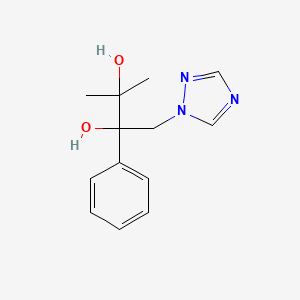

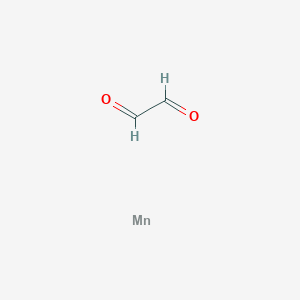

![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)


